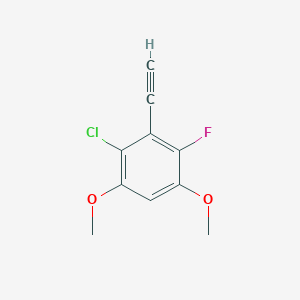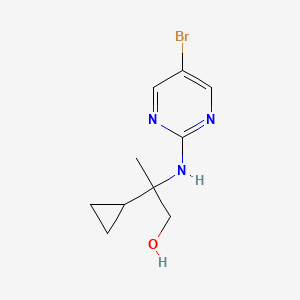
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is an organic compound with a unique structure characterized by the presence of chloro, ethynyl, fluoro, and dimethoxy functional groups attached to a benzene ring. This compound is a colorless to pale yellow crystalline solid and exhibits distinct chemical properties due to its functional groups .
Métodos De Preparación
The synthesis of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene typically involves a multi-step process. One common method is through a substitution reaction where 1,5-dimethoxybenzene is reacted with an ethynyl compound. Subsequently, chlorine and fluorine are introduced into the reaction system under appropriate conditions, often requiring specific catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to be used in studies involving molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene include other benzene derivatives with different substituents. For example:
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene: This compound has similar functional groups but differs in the position and number of fluorine atoms.
2-Chloro-4-fluoro-1,5-dimethoxybenzene: Lacks the ethynyl group, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C10H8ClFO2 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene |
InChI |
InChI=1S/C10H8ClFO2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 |
Clave InChI |
RLRLIZSRDKRKAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1F)C#C)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)




![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)





